molecular formula C20H17F2N3OS B2649309 1-(4-Fluorophenyl)-4-[3-(3-fluorophenyl)-1,2-thiazole-5-carbonyl]piperazine CAS No. 1251675-42-9

1-(4-Fluorophenyl)-4-[3-(3-fluorophenyl)-1,2-thiazole-5-carbonyl]piperazine

Cat. No.: B2649309
CAS No.: 1251675-42-9
M. Wt: 385.43
InChI Key: SJOGQGANCZOWEU-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-[3-(3-fluorophenyl)-1,2-thiazole-5-carbonyl]piperazine is a useful research compound. Its molecular formula is C20H17F2N3OS and its molecular weight is 385.43. The purity is usually 95%.
The exact mass of the compound 1-(4-Fluorophenyl)-4-{[3-(3-fluorophenyl)isothiazol-5-yl]carbonyl}piperazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Antiviral Activities

The research conducted by Reddy et al. (2013) introduced new urea and thiourea derivatives of piperazine, highlighting the synthesis process and evaluating their antiviral and antimicrobial activities. Notably, compounds with 4-fluorophenyl substituted urea exhibited potent antimicrobial activity, suggesting the chemical versatility and biological relevance of piperazine derivatives in developing antiviral agents (Reddy et al., 2013).

Antimicrobial and Anthelmintic Properties

Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, characterizing its structure and evaluating its biological activities. The compound showed moderate anthelmintic and poor antibacterial activities, indicating the potential for developing new therapeutic agents targeting specific microbial and parasitic infections (Sanjeevarayappa et al., 2015).

Anticancer and Enzyme Inhibition Activities

The exploration of mono Mannich bases with piperazines by Tuğrak et al. (2019) assessed their anticancer properties and inhibitory effects on carbonic anhydrase isoenzymes. This study revealed that specific compounds within this class exhibit high tumor selectivity, potentially providing new avenues for cancer treatment and enzyme-targeted therapy (Tuğrak et al., 2019).

Central Pharmacological Activity

Piperazine derivatives, due to their structural diversity and biological activities, have been extensively researched for their central pharmacological effects. Brito et al. (2018) discussed the therapeutic applications of these derivatives, including their roles as antipsychotic, antidepressant, and anxiolytic agents. The study emphasizes the importance of the piperazine moiety in medicinal chemistry for developing drugs targeting central nervous system disorders (Brito et al., 2018).

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[3-(3-fluorophenyl)-1,2-thiazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3OS/c21-15-4-6-17(7-5-15)24-8-10-25(11-9-24)20(26)19-13-18(23-27-19)14-2-1-3-16(22)12-14/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOGQGANCZOWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=NS3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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